

Spectroscopic Characterization of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

	1-(2-
Compound Name:	Bromophenyl)cyclopropanecarbox
	ylic acid
Cat. No.:	B186053

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**. While experimentally obtained spectra for this specific compound are not widely available in peer-reviewed literature, this document serves as an in-depth theoretical and practical guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will predict and interpret the key spectral features of this molecule. This guide also includes standardized protocols for sample preparation and data acquisition, ensuring a self-validating system for researchers who synthesize or work with this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a unique small molecule featuring a cyclopropane ring attached to a brominated phenyl group and a carboxylic acid moiety. This combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold can introduce conformational constraints, while the bromophenyl group offers a site for further functionalization, for instance,

through cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research and development setting.

This guide will delve into the expected spectroscopic signature of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, providing a reliable reference for its identification.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectroscopic data lies in understanding the molecular structure and the electronic environment of each atom.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropane protons, and the carboxylic acid proton.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Rationale
COOH	10.0 - 12.0	broad singlet	-	1H	The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Ar-H	7.60 - 7.65	doublet of doublets	~8.0, 1.5	1H	Ortho to the bromine atom, deshielded by its inductive effect.
Ar-H	7.30 - 7.40	triplet of doublets	~7.5, 1.5	1H	Para to the bromine atom.
Ar-H	7.10 - 7.20	triplet of doublets	~7.5, 1.5	1H	Meta to the bromine atom.
Ar-H	7.00 - 7.10	doublet of doublets	~8.0, 1.5	1H	Ortho to the cyclopropyl group.
Cyclopropane CH ₂	1.60 - 1.70	multiplet	geminal and cis/trans	2H	Diastereotopic protons on the

Cyclopropane CH ₂	1.20 - 1.30	multiplet	geminal and cis/trans	2H	Diastereotopic protons on the cyclopropane ring, appearing as complex multiplets.
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Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

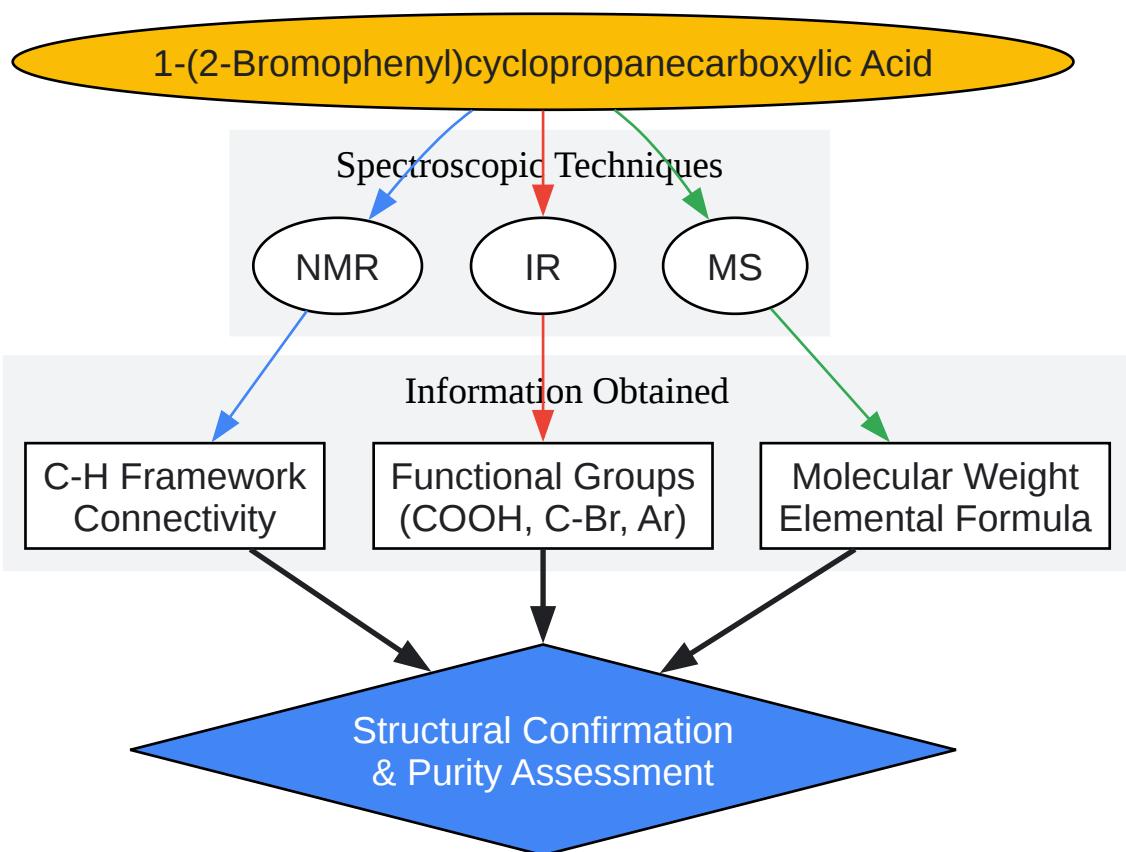
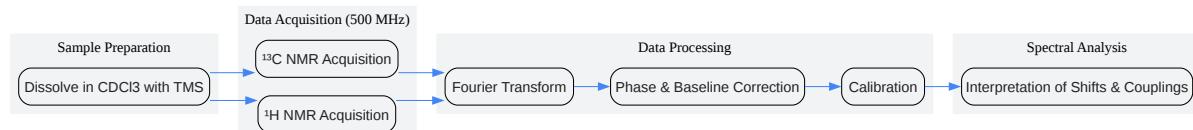
Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	178 - 182	The carbonyl carbon of the carboxylic acid is significantly deshielded.
Ar-C (C-Br)	122 - 125	The carbon atom directly attached to the bromine is shielded relative to other aromatic carbons.
Ar-C	130 - 135	Aromatic carbons not directly attached to the bromine or cyclopropyl group.
Ar-C	127 - 130	Aromatic carbons not directly attached to the bromine or cyclopropyl group.
Ar-C (C-Cyclopropyl)	140 - 145	The ipso-carbon attached to the cyclopropyl group.
Quaternary Cyclopropane C	35 - 40	The quaternary carbon of the cyclopropane ring is deshielded by the attached phenyl and carboxyl groups.
Cyclopropane CH ₂	15 - 20	The methylene carbons of the cyclopropane ring are relatively shielded.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, centered at 8 ppm.
 - Employ a 30-degree pulse width.
 - Set the relaxation delay to 2 seconds.
 - Acquire 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 240 ppm, centered at 120 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Set the relaxation delay to 5 seconds.
 - Acquire 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 triplet at 77.16 ppm.

Diagram 2: NMR Workflow



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